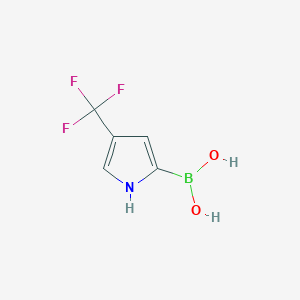![molecular formula C14H14N4S B12927870 6-[2-(Benzylsulfanyl)ethyl]-7H-purine CAS No. 920503-83-9](/img/structure/B12927870.png)
6-[2-(Benzylsulfanyl)ethyl]-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Benzylsulfanyl)ethyl]-7H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This specific compound features a benzylsulfanyl group attached to the ethyl chain at the 6th position of the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Benzylsulfanyl)ethyl]-7H-purine typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with formaldehyde and alkanethiols in the presence of sodium hydroxide, leading to the formation of ethyl 2-[(alkylsulfanyl)methyl]-3-oxobutanoates. This intermediate can then be reacted with hydrazine hydrate in ethanol to yield the desired purine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(Benzylsulfanyl)ethyl]-7H-purine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the attached groups.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
6-[2-(Benzylsulfanyl)ethyl]-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-[2-(Benzylsulfanyl)ethyl]-7H-purine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in purine metabolism, such as xanthine oxidase, by binding to the active site and preventing substrate access . This inhibition can lead to a decrease in uric acid production, which is beneficial in conditions like gout.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzylsulfanyl-7-ethyl-purine: Similar structure but with an ethyl group instead of an ethyl chain.
6-Formyl pterin: Another purine derivative with different functional groups.
2-Alkyl hypoxine: A purine analog with alkyl substitutions.
Uniqueness
6-[2-(Benzylsulfanyl)ethyl]-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylsulfanyl group can engage in various chemical reactions, making it a versatile intermediate in synthetic chemistry. Additionally, its potential biological activities make it a valuable compound for medicinal research.
Propriétés
| 920503-83-9 | |
Formule moléculaire |
C14H14N4S |
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
6-(2-benzylsulfanylethyl)-7H-purine |
InChI |
InChI=1S/C14H14N4S/c1-2-4-11(5-3-1)8-19-7-6-12-13-14(17-9-15-12)18-10-16-13/h1-5,9-10H,6-8H2,(H,15,16,17,18) |
Clé InChI |
LBIDSMZCIFGKTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCCC2=C3C(=NC=N2)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


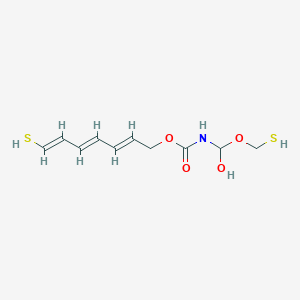
![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/no-structure.png)
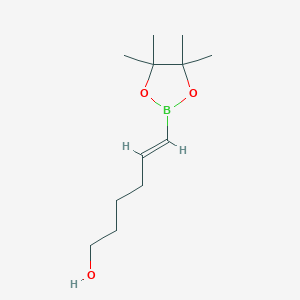
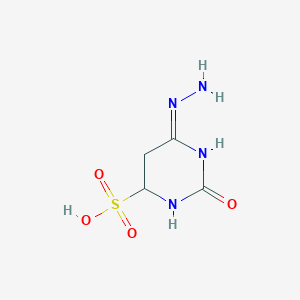
![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)
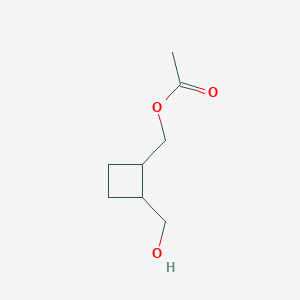
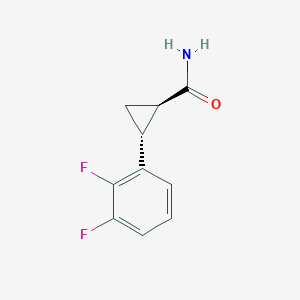

![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)

